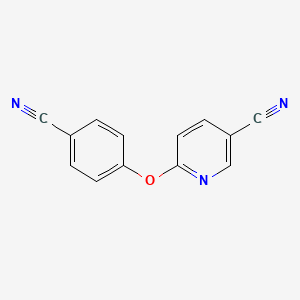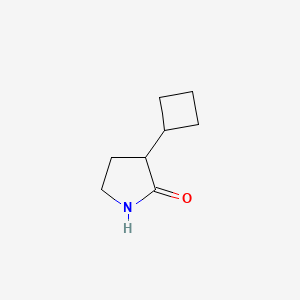
3-Cyclobutylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a cyclobutyl substituent at the third position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to control selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and other functionalized derivatives .
Scientific Research Applications
3-Cyclobutylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the cyclobutyl substituent.
Pyrrolone: Another five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: A derivative with additional functional groups, offering different reactivity and applications.
Uniqueness: 3-Cyclobutylpyrrolidin-2-one stands out due to its unique cyclobutyl substituent, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-cyclobutylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO/c10-8-7(4-5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) |
InChI Key |
OFNNWEWWVJPCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


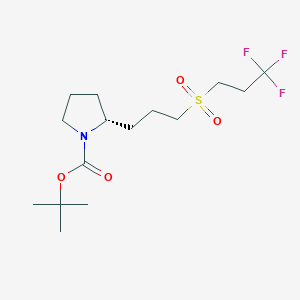

![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
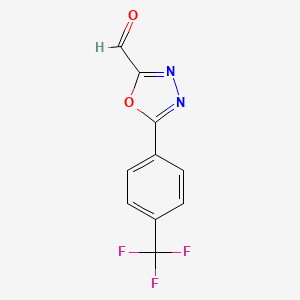
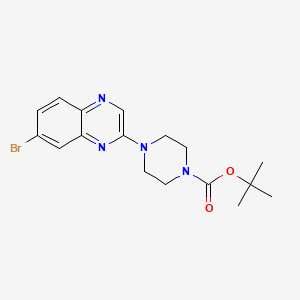
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
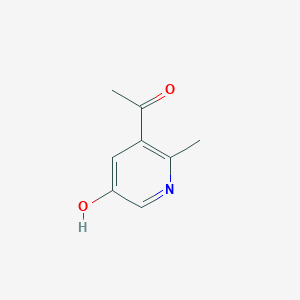
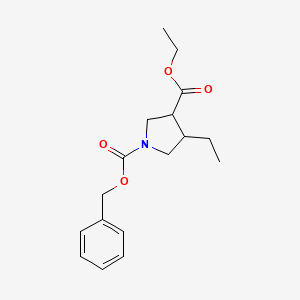
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
![Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)

